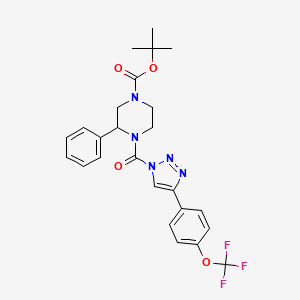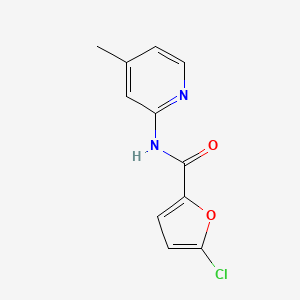
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Evaluation as Urotensin-II Receptor Antagonists : A study focused on the synthesis of 5-arylfuran-2-carboxamide derivatives, including variants similar to 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide, as potential urotensin-II receptor antagonists. One derivative showed high metabolic stability, low cytotoxicity, and a promising pharmacokinetic profile, indicating potential for therapeutic use (Lim et al., 2019).
PET Radioligand for Imaging of Orexin-2 Receptor : A compound structurally similar to 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide was synthesized for use as a PET radioligand for imaging the orexin-2 receptor. This research highlights the potential application in neuroimaging and the study of sleep disorders (Gao et al., 2016).
Serotonin 5-HT4 Receptor Agonists : Research into benzamide, benzo[b]furan-7-carboxamide, and related derivatives revealed their potential as serotonin 5-HT4 agonists. This suggests possible applications in gastrointestinal motility disorders and perhaps in the treatment of certain neurological conditions (Kakigami et al., 1998).
PET Imaging of Microglia in Neuroinflammation : A study developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structurally related to 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide. This tracer can image reactive microglia and their role in neuroinflammation, relevant to various neuropsychiatric disorders (Horti et al., 2019).
Antibacterial Activity of Furan Derivatives : Research into N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide derivatives, related to the chemical structure , demonstrated significant antibacterial properties against various bacterial strains (Hassan et al., 2020).
properties
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZSJAATNRKRPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


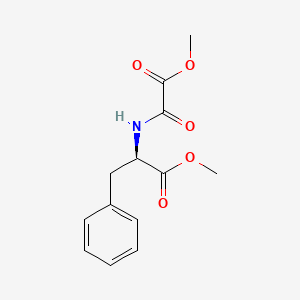

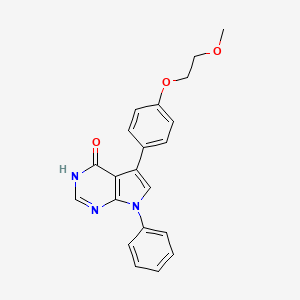
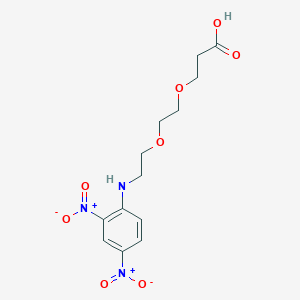
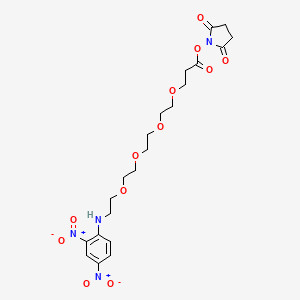
![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)
